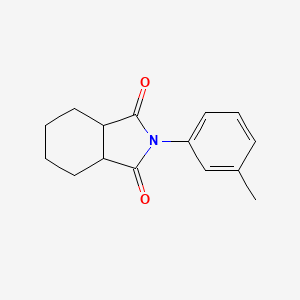

![molecular formula C24H27Cl2N7O B11704142 2-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11704142.png)

2-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(2E)-2-{[5-(2,4-ジクロロフェニル)フラン-2-イル]メチリデン}ヒドラジニル]-4,6-ジ(ピペリジン-1-イル)-1,3,5-トリアジンは、フラン環、トリアジン環、および複数の置換基を含む独自の構造によって特徴付けられる複雑な有機化合物です。

製造方法

合成経路と反応条件

2-[(2E)-2-{[5-(2,4-ジクロロフェニル)フラン-2-イル]メチリデン}ヒドラジニル]-4,6-ジ(ピペリジン-1-イル)-1,3,5-トリアジンの合成は、通常、複数のステップを含みます。一般的なアプローチの1つは、フラン誘導体の調製から始まり、続いてヒドラゾン結合の形成を行い、最後にトリアジン環を導入することです。反応条件は、高い収率と純度を確保するために、特定の触媒、溶媒、および温度制御の使用を必要とする場合が多いです。

工業生産方法

工業的な設定では、この化合物の生産は、効率を最大化し、コストを最小限に抑えるために最適化された条件での大規模なバッチ反応を含む場合があります。連続フローリアクターと自動化システムの使用は、生産プロセスをさらに強化し、一貫性のある品質とスケーラビリティを確保できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves multiple steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

Formation of the triazine core: This is usually done through the condensation of cyanuric chloride with piperidine under controlled conditions.

Coupling of the hydrazine and furan moieties: This step involves the reaction of hydrazine derivatives with the furan ring, often under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

化学反応の分析

反応の種類

2-[(2E)-2-{[5-(2,4-ジクロロフェニル)フラン-2-イル]メチリデン}ヒドラジニル]-4,6-ジ(ピペリジン-1-イル)-1,3,5-トリアジンは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この反応は、追加の官能基を導入したり、既存の官能基を変更したりすることができます。

還元: この反応は、化合物の酸化状態を変更し、その反応性と特性を変化させる可能性があります。

置換: この反応は、1つの置換基を別の置換基と置き換えることができ、化合物の構造と機能を変更することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤と求電子剤が含まれます。これらの反応の条件は、通常、制御された温度、特定の溶媒、および場合によっては反応速度と選択性を高めるための触媒の使用を含みます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元はアミン誘導体を生成する可能性があります。置換反応は、導入される置換基の種類に応じて、幅広い生成物を生じさせる可能性があります。

科学研究の応用

2-[(2E)-2-{[5-(2,4-ジクロロフェニル)フラン-2-イル]メチリデン}ヒドラジニル]-4,6-ジ(ピペリジン-1-イル)-1,3,5-トリアジンは、いくつかの科学研究の応用を持っています。

化学: これは、より複雑な分子の合成のためのビルディングブロックとして使用でき、有機合成において汎用性の高い中間体として役立ちます。

生物学: 化合物の独自の構造は、生物学的分子と相互作用できるため、創薬と開発の潜在的な候補となっています。

医学: その潜在的な治療特性は、がんや感染症などのさまざまな疾患の治療のために探求することができます。

産業: この化合物は、ポリマーやコーティングなどの特定の特性を持つ新素材の開発に適用される可能性があります。

科学的研究の応用

2-[(2E)-2-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Industry: Used in the development of advanced materials, such as polymers and coatings.

作用機序

2-[(2E)-2-{[5-(2,4-ジクロロフェニル)フラン-2-イル]メチリデン}ヒドラジニル]-4,6-ジ(ピペリジン-1-イル)-1,3,5-トリアジンの作用機序は、特定の分子標的との相互作用を含みます。これらの標的は、酵素、受容体、または他のタンパク質を含み、生物学的経路の調節につながります。正確な経路と標的は、化合物が使用される特定の用途とコンテキストによって異なります。

類似の化合物との比較

類似の化合物

独自性

類似の化合物と比較して、2-[(2E)-2-{[5-(2,4-ジクロロフェニル)フラン-2-イル]メチリデン}ヒドラジニル]-4,6-ジ(ピペリジン-1-イル)-1,3,5-トリアジンは、官能基と構造的特徴のユニークな組み合わせにより際立っています。この独自性は、反応性の向上、選択性の向上、または生物活性の向上など、特定の特性を与える可能性があり、さまざまな用途にとって貴重な化合物となります。

類似化合物との比較

Similar Compounds

- 2-bromo-1-[5-(2,4-dichlorophenyl)furan-2-yl]ethan-1-one

- Indole derivatives

- Imidazole containing compounds

Uniqueness

What sets 2-[(2E)-2-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE apart is its unique combination of functional groups, which allows for diverse chemical reactivity and biological activity. The presence of both hydrazine and triazine moieties provides a versatile platform for further functionalization and optimization for specific applications.

特性

分子式 |

C24H27Cl2N7O |

|---|---|

分子量 |

500.4 g/mol |

IUPAC名 |

N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C24H27Cl2N7O/c25-17-7-9-19(20(26)15-17)21-10-8-18(34-21)16-27-31-22-28-23(32-11-3-1-4-12-32)30-24(29-22)33-13-5-2-6-14-33/h7-10,15-16H,1-6,11-14H2,(H,28,29,30,31)/b27-16+ |

InChIキー |

GDBDTBCXSHVFRB-JVWAILMASA-N |

異性体SMILES |

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)N5CCCCC5 |

正規SMILES |

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)N5CCCCC5 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-methyl-3'-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11704065.png)

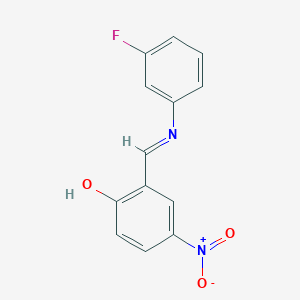

![2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-ethoxy-4-nitrophenol](/img/structure/B11704067.png)

![3-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11704077.png)

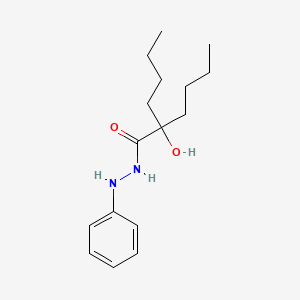

![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B11704083.png)

![2-[({2,2,2-Trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B11704095.png)

![(5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11704096.png)

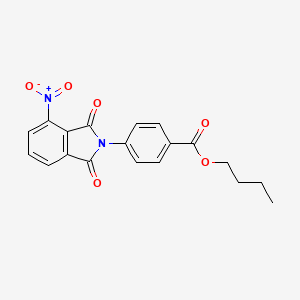

![1,2,4-Trimethyl-8-nitro-1,2,3,4-tetrahydro[1]benzofuro[3,2-c]pyridine](/img/structure/B11704103.png)

![2-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B11704110.png)

![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B11704123.png)

![2-methyl-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11704152.png)